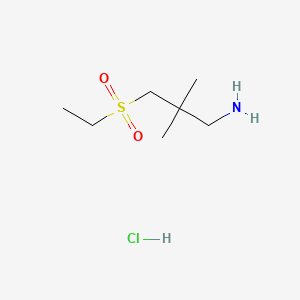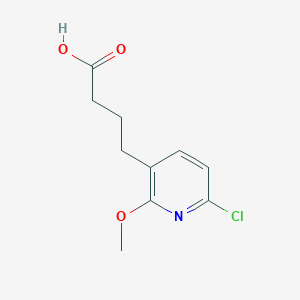
4-(6-Chloro-2-methoxypyridin-3-yl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid is a chemical compound with a unique structure that enables its application in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical development. This compound is characterized by its pyridine ring substituted with a chlorine atom and a methoxy group, attached to a butanoic acid chain.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents and methoxylating agents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups on the pyridine ring can undergo substitution reactions with other nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles.
Scientific Research Applications
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid can be compared with other similar compounds, such as:
4-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid: Similar structure but with a shorter carbon chain.
4-(6-Chloro-2-methoxypyridin-3-yl)pentanoic acid: Similar structure but with a longer carbon chain.
4-(6-Chloro-2-methoxypyridin-3-yl)hexanoic acid: Similar structure but with an even longer carbon chain. The uniqueness of 4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid lies in its specific carbon chain length and the presence of both chloro and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10-7(3-2-4-9(13)14)5-6-8(11)12-10/h5-6H,2-4H2,1H3,(H,13,14) |
InChI Key |
QKIWWCQOZSLBHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


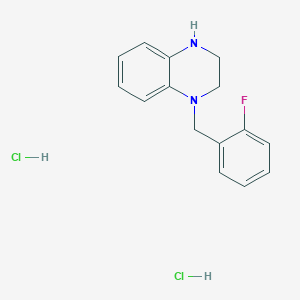
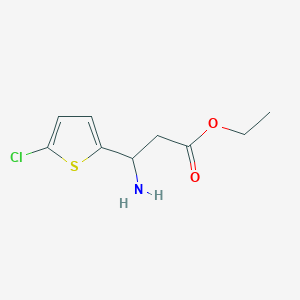
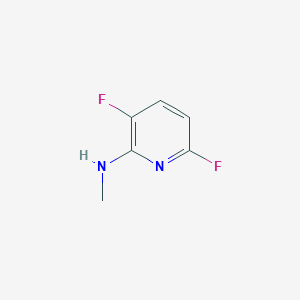
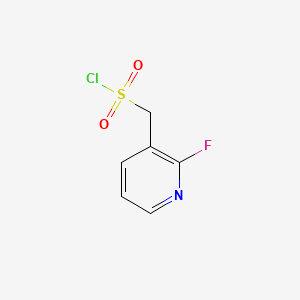
![3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride](/img/structure/B13523159.png)
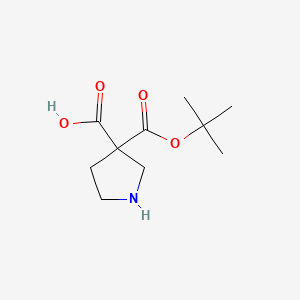
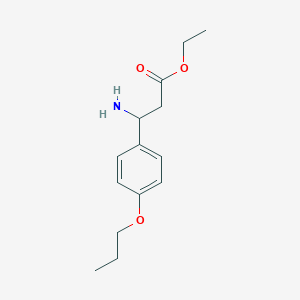
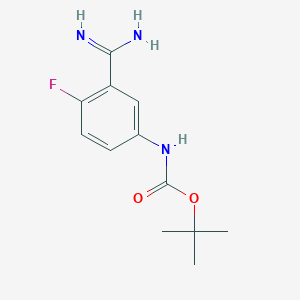
![Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride](/img/structure/B13523180.png)
![2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid](/img/structure/B13523195.png)
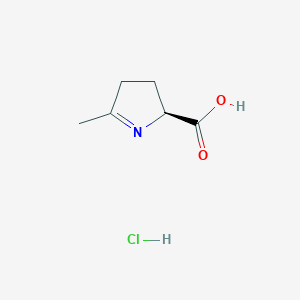
![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)

